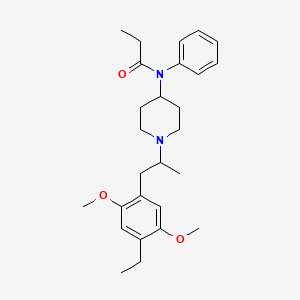
N-(3C-B-fly) Fentanyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3C-B-fly) Fentanyl (hydrochloride): is a synthetic opioid that belongs to the phenethylamine class. It is structurally similar to known opioids and is categorized as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use . This compound is primarily used for research and forensic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3C-B-fly) Fentanyl (hydrochloride) involves several steps, starting from basic organic compounds. The general synthetic route includes:
Formation of the 3C-B-fly core: This involves the cyclization of a suitable precursor to form the tetrahydrobenzo[1,2-b:4,5-b’]difuran core.
Attachment of the Fentanyl moiety: The core structure is then functionalized to introduce the fentanyl side chain, typically through a series of substitution and coupling reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of N-(3C-B-fly) Fentanyl (hydrochloride) would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically involves:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification steps: Including crystallization, filtration, and chromatography to ensure high purity.
Quality control: Rigorous testing to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(3C-B-fly) Fentanyl (hydrochloride) can undergo various chemical reactions, including:
Oxidation: Typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3C-B-fly) Fentanyl (hydrochloride) is used extensively in scientific research, particularly in:
Chemistry: As a reference standard for analytical methods.
Biology: Studying its interaction with opioid receptors.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Developing new synthetic routes and production methods.
Mechanism of Action
The mechanism of action of N-(3C-B-fly) Fentanyl (hydrochloride) involves its binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and euphoric effects. The primary molecular targets are the mu-opioid receptors, which mediate most of the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2C-B-fly) Fentanyl (hydrochloride)
- N-(4C-B-fly) Fentanyl (hydrochloride)
- N-(3C-B-fly) Fentanyl (free base)
Uniqueness
N-(3C-B-fly) Fentanyl (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties. Compared to other fentanyl analogs, it may exhibit different binding affinities and efficacies at opioid receptors, making it a valuable tool for research.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C27H34BrClN2O3 |
|---|---|
Molecular Weight |
549.9 g/mol |
IUPAC Name |
N-[1-[1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C27H33BrN2O3.ClH/c1-3-24(31)30(19-7-5-4-6-8-19)20-9-13-29(14-10-20)18(2)17-23-21-11-15-33-27(21)25(28)22-12-16-32-26(22)23;/h4-8,18,20H,3,9-17H2,1-2H3;1H |
InChI Key |
NDCJJLCTCCTRGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=C3CCOC3=C(C4=C2OCC4)Br)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


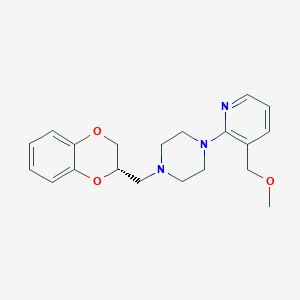
![2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol](/img/structure/B10817427.png)
![[(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817429.png)
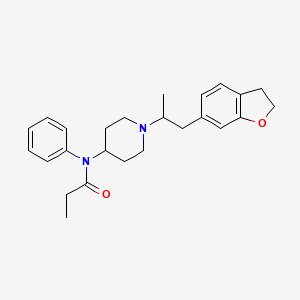
![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)
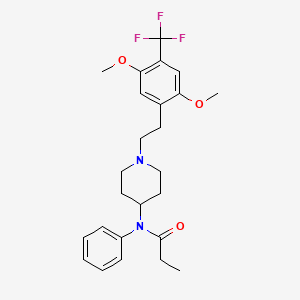
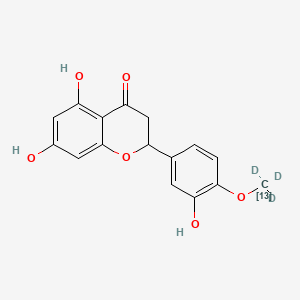
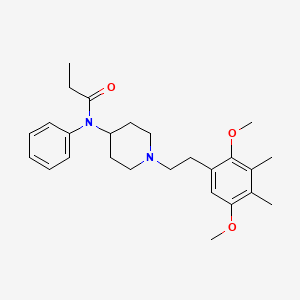
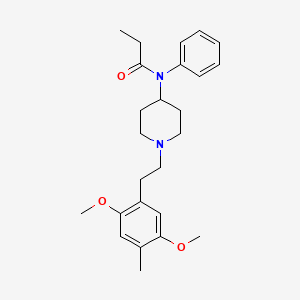
![[(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817474.png)
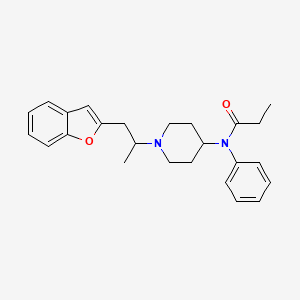
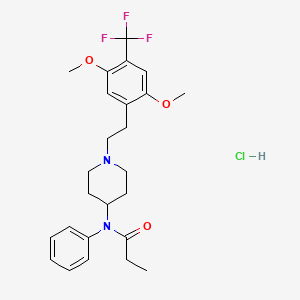
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B10817504.png)
